2-(2-aminoethyl)benzene-1,3-diol hydrochloride
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Overview
Description
It is an organic chemical belonging to the catecholamine and phenethylamine families . Dopamine is synthesized in the brain and kidneys and functions as a neurotransmitter, sending signals between nerve cells . It is involved in various physiological processes, including motor control, motivation, reward, and the regulation of hormone release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)benzene-1,3-diol hydrochloride typically involves the decarboxylation of L-DOPA (L-3,4-dihydroxyphenylalanine). This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) in the presence of pyridoxal phosphate (PLP) as a cofactor . The reaction conditions include maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions .
Industrial Production Methods
Industrial production of dopamine hydrochloride involves chemical synthesis starting from catechol, which undergoes a series of reactions including nitration, reduction, and alkylation to yield the final product . The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)benzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Reduction of dopamine can lead to the formation of 3,4-dihydroxyphenethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Dopamine quinone and neuromelanin.
Reduction: 3,4-dihydroxyphenethylamine.
Substitution: Various N-substituted dopamine derivatives.
Scientific Research Applications
2-(2-aminoethyl)benzene-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other catecholamines and related compounds.
Biology: Studied for its role in neurotransmission and its effects on behavior and physiology.
Medicine: Used in the treatment of conditions like Parkinson’s disease and heart failure.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors (GPCRs) located on the surface of target cells . This binding activates intracellular signaling pathways, leading to various physiological responses . Dopamine primarily targets the D1-like and D2-like receptor families, which are involved in different signaling cascades . The activation of these receptors influences processes such as motor control, reward, and hormone regulation .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter involved in arousal and alertness.
Serotonin: A neurotransmitter involved in mood regulation and other functions.
Uniqueness
2-(2-aminoethyl)benzene-1,3-diol hydrochloride is unique due to its specific role in the brain’s reward system and its involvement in motor control . Unlike norepinephrine and epinephrine, which are more involved in the body’s stress response, dopamine is primarily associated with pleasure, motivation, and fine motor control .
Properties
CAS No. |
2758004-43-0 |
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Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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